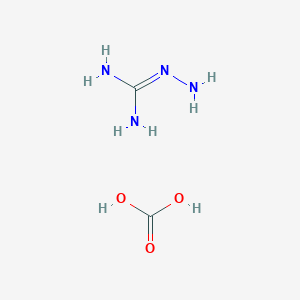

Aminoguanidine bicarbonate

Description

Properties

IUPAC Name |

2-aminoguanidine;carbonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH6N4.CH2O3/c2-1(3)5-4;2-1(3)4/h4H2,(H4,2,3,5);(H2,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTXHZHQQWQTQMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=NN)(N)N.C(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2062537 | |

| Record name | Carbonic acid, compd. with hydrazinecarboximidamide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid | |

| Record name | Carbonic acid, compd. with hydrazinecarboximidamide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

2200-97-7, 2582-30-1 | |

| Record name | Aminoguanidine carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2200-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aminoguanidine bicarbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2582-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbonic acid, compd. with hydrazinecarboximidamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002200977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminoguanidine bicarbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002582301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminoguanidine bicarbonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7887 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbonic acid, compd. with hydrazinecarboximidamide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbonic acid, compd. with hydrazinecarboximidamide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aminoguanidinium hydrogen carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.143 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Carbonic acid, compd. with hydrazinecarboximidamide (1:?) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Aminoguanidine Bicarbonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminoguanidine (B1677879), often used in its bicarbonate salt form, is a small molecule with a multifaceted mechanism of action that has garnered significant interest in various fields of biomedical research. Primarily known for its roles as a selective inhibitor of inducible nitric oxide synthase (iNOS), a potent inhibitor of advanced glycation end-product (AGE) formation, and an inhibitor of diamine oxidase (DAO), aminoguanidine has been investigated for its therapeutic potential in a range of pathologies, including diabetic complications, inflammatory diseases, and neurodegenerative disorders. This technical guide provides a comprehensive overview of the core mechanisms of action of aminoguanidine, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways and experimental workflows.

Core Mechanisms of Action

Aminoguanidine exerts its biological effects through three primary, well-documented mechanisms:

-

Inhibition of Nitric Oxide Synthase (NOS): Aminoguanidine is a competitive inhibitor of NOS, with a notable selectivity for the inducible isoform (iNOS or NOS-2) over the endothelial (eNOS or NOS-3) and neuronal (nNOS or NOS-1) isoforms.[1][2][3] This selectivity is crucial, as iNOS is often upregulated during inflammatory conditions and contributes to pathophysiological processes through the overproduction of nitric oxide (NO).

-

Inhibition of Advanced Glycation End-product (AGE) Formation: Aminoguanidine acts as a potent scavenger of reactive carbonyl species, such as methylglyoxal (B44143) (MGO) and glyoxal, which are precursors to the formation of AGEs.[4][5][6] By trapping these reactive intermediates, aminoguanidine prevents the non-enzymatic glycation and cross-linking of proteins, a process implicated in the pathogenesis of diabetic complications and aging.

-

Inhibition of Diamine Oxidase (DAO): Aminoguanidine is also a known inhibitor of diamine oxidase, an enzyme responsible for the degradation of polyamines and histamine (B1213489).[2] This inhibition can lead to alterations in cellular proliferation and histamine metabolism.

Quantitative Inhibition Data

The inhibitory potency of aminoguanidine against its primary targets has been quantified in numerous studies. The following tables summarize key quantitative data, including IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values.

| Target Enzyme | Species/System | IC50 Value | Reference |

| Inducible Nitric Oxide Synthase (iNOS) | Mouse Macrophages | 2.1 µM | [7] |

| Neuronal Nitric Oxide Synthase (nNOS) | Rat | >100 µM | [7] |

| Endothelial Nitric Oxide Synthase (eNOS) | Bovine | >100 µM | [7] |

| Methylglyoxal Trapping | Human Plasma | 203 ± 16 µM | [4] |

Table 1: IC50 values of aminoguanidine for NOS isoforms and methylglyoxal trapping.

| Target Enzyme | Inhibition Type | Ki Value | Reference |

| Diamine Oxidase (DAO) | Not specified | Data not consistently reported in reviewed literature |

Table 2: Ki values of aminoguanidine for diamine oxidase.

Key Signaling Pathways Modulated by Aminoguanidine

The inhibitory actions of aminoguanidine on its primary targets lead to the modulation of several downstream signaling pathways.

NF-κB Signaling Pathway

Aminoguanidine has been shown to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[8] This is, in part, a consequence of its inhibition of iNOS, as nitric oxide can activate NF-κB. By reducing NO production, aminoguanidine can prevent the nuclear translocation of NF-κB and the subsequent transcription of pro-inflammatory genes.

RAGE Signaling Pathway

By inhibiting the formation of AGEs, aminoguanidine indirectly modulates the Receptor for Advanced Glycation End-products (RAGE) signaling pathway.[9][10] The binding of AGEs to RAGE triggers a cascade of intracellular events that lead to oxidative stress and inflammation. Aminoguanidine's ability to reduce the ligand (AGE) concentration mitigates this pathological signaling.

Other Modulated Pathways

Research suggests that aminoguanidine may also influence other signaling pathways, including the JAK-STAT and PI3K/Akt pathways, although the mechanisms are less direct and may be cell-type specific.[11]

Detailed Experimental Protocols

The following protocols provide a framework for key experiments used to characterize the mechanism of action of aminoguanidine.

Nitric Oxide Synthase (NOS) Inhibition Assay (Griess Assay)

This protocol details the colorimetric determination of nitrite (B80452), a stable and quantifiable metabolite of NO, as an index of NOS activity.[12]

Materials:

-

Griess Reagent:

-

Solution A: 1% (w/v) sulfanilamide (B372717) in 5% phosphoric acid.

-

Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) in deionized water.

-

-

Nitrite Standard Solutions (0-100 µM).

-

Cell lysates or purified NOS enzyme.

-

Reaction buffer (e.g., HEPES buffer containing necessary cofactors for NOS activity).

-

96-well microplate.

-

Microplate reader.

Procedure:

-

Prepare nitrite standards in the same buffer as the samples.

-

In a 96-well plate, add 50 µL of sample (cell lysate or purified enzyme) to appropriate wells.

-

Add 50 µL of reaction buffer containing the substrate (L-arginine) and various concentrations of aminoguanidine or vehicle control.

-

Incubate the plate at 37°C for a specified time (e.g., 1-2 hours).

-

Stop the reaction by adding 10 µL of a suitable stop solution if necessary.

-

Add 50 µL of Griess Reagent Solution A to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Solution B to each well and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration in the samples by comparing the absorbance to the standard curve.

-

Determine the IC50 value of aminoguanidine by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Advanced Glycation End-product (AGE) Inhibition Assay (Fluorescence Spectroscopy)

This protocol describes an in vitro method to assess the ability of aminoguanidine to inhibit the formation of fluorescent AGEs.[13][14]

Materials:

-

Bovine Serum Albumin (BSA).

-

A reducing sugar (e.g., glucose, fructose, or methylglyoxal).

-

Phosphate-buffered saline (PBS), pH 7.4.

-

Aminoguanidine solutions of varying concentrations.

-

96-well black microplate.

-

Fluorescence microplate reader.

Procedure:

-

Prepare a solution of BSA (e.g., 10 mg/mL) and a solution of the reducing sugar (e.g., 500 mM glucose) in PBS.

-

In a 96-well black microplate, combine the BSA solution, the reducing sugar solution, and different concentrations of aminoguanidine or vehicle control.

-

The final volume in each well should be consistent (e.g., 200 µL).

-

Include control wells with BSA alone, and BSA with the reducing sugar but without aminoguanidine.

-

Seal the plate to prevent evaporation and incubate at 37°C for an extended period (e.g., 1-4 weeks for glucose, shorter for more reactive sugars like MGO).

-

At desired time points, measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~370 nm and an emission wavelength of ~440 nm.

-

Calculate the percentage of AGE inhibition by aminoguanidine relative to the control with the reducing sugar alone.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Diamine Oxidase (DAO) Activity Assay

This protocol outlines a fluorometric method for measuring DAO activity.[15]

Materials:

-

DAO assay buffer.

-

DAO substrate (e.g., putrescine).

-

Horseradish peroxidase (HRP).

-

A suitable fluorogenic probe (e.g., Amplex Red).

-

Aminoguanidine solutions of varying concentrations.

-

Sample containing DAO activity (e.g., tissue homogenate).

-

96-well black microplate.

-

Fluorescence microplate reader.

Procedure:

-

Prepare a reaction mixture containing the DAO assay buffer, HRP, and the fluorogenic probe.

-

In a 96-well black microplate, add the sample and different concentrations of aminoguanidine or vehicle control.

-

Initiate the reaction by adding the DAO substrate to each well.

-

Include control wells without the substrate to measure background fluorescence.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen probe (e.g., Ex: 530-560 nm, Em: ~590 nm for Amplex Red).

-

Calculate the percentage of DAO inhibition by aminoguanidine.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Structure-Activity Relationship

The chemical structure of aminoguanidine is fundamental to its mechanism of action. The hydrazine (B178648) group (-NHNH2) is a key feature that confers its nucleophilic properties, enabling it to trap reactive carbonyl species.[6] The guanidinium (B1211019) group (=N-C(NH2)2) is crucial for its interaction with the active site of NOS.

Studies on aminoguanidine derivatives have revealed that modifications to the core structure can significantly alter its inhibitory potency and selectivity. For instance, the synthesis and evaluation of various aminoguanidine analogues have shown that substitutions on the guanidino or amino groups can modulate the activity against different NOS isoforms.[16][17][18] Similarly, the design of novel aminoguanidine derivatives has been explored to enhance their AGE-inhibiting properties.[19]

Conclusion

Aminoguanidine bicarbonate is a versatile research tool with a well-defined, multi-pronged mechanism of action. Its ability to selectively inhibit iNOS, prevent the formation of AGEs, and inhibit DAO makes it a valuable compound for investigating the roles of these pathways in a wide range of diseases. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize aminoguanidine in their studies and to explore its therapeutic potential further. Understanding the intricate details of its interactions with key signaling pathways is essential for the rational design of future experiments and the development of novel therapeutic strategies targeting these pathological processes.

References

- 1. The Use of Aminoguanidine, a Selective iNOS Inhibitor, to Evaluate the Role of Nitric Oxide in the Development of Autoimmune Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The histamine-diamine oxidase system and mucosal proliferation under the influence of aminoguanidine and seventy percent resection of the rat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aminoguanidine selectively inhibits inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The reaction of methylglyoxal with aminoguanidine under physiological conditions and prevention of methylglyoxal binding to plasma proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanistic studies of advanced glycosylation end product inhibition by aminoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Use of aminoguanidine (Pimagedine) to prevent the formation of advanced glycation endproducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of novel inhibitors of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of NF-κB activity by aminoguanidine alleviates neuroinflammation induced by hyperglycemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The role of RAGE in aminoguanidine-induced suppression of venous intimal hyperplasia in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Gene expression of receptor for advanced glycosylation end products and its modulation by aminoguanidine in diabetic kidney tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Aminoguanidine reduces diabetes-associated cardiac fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Serum Fluorescent Advanced Glycation End (F-AGE) products in gestational diabetes patients - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Researching | Detection of Advanced Glycosylation End Products by Fluorescence Spectroscopy [m.researching.cn]

- 15. bioassaysys.com [bioassaysys.com]

- 16. Synthesis and biological activity of aminoguanidine and diaminoguanidine analogues of the antidiabetic/antiobesity agent 3-guanidinopropionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and biological evaluation of novel aminoguanidine derivatives as potential antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and biological evaluation of novel aminoguanidine derivatives as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Antidiabetic Activity and Inhibitory Effects of Derivatives of Advanced Aminoguanidine Glycation - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Aminoguanidine Bicarbonate in the Inhibition of Advanced Glycation End-Products (AGEs): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Advanced glycation end-products (AGEs) are a heterogeneous group of molecules formed through the non-enzymatic reaction of reducing sugars with proteins, lipids, and nucleic acids. The accumulation of AGEs is implicated in the pathogenesis of numerous age-related diseases and diabetic complications. Aminoguanidine (B1677879), a nucleophilic hydrazine (B178648) compound, has been extensively investigated as a prototypical inhibitor of AGE formation. This technical guide provides an in-depth overview of the role of aminoguanidine bicarbonate in inhibiting AGEs, with a focus on its mechanism of action, experimental protocols for its evaluation, and a summary of its efficacy. While much of the foundational research has been conducted with the more soluble hydrochloride salt, this guide will also address the properties of aminoguanidine bicarbonate and its relevance in this field of study.

Introduction to Advanced Glycation End-Products (AGEs) and Their Pathophysiological Role

The formation of AGEs is a complex, multi-step process, often referred to as the Maillard reaction. It begins with the reversible formation of a Schiff base from the condensation of a reducing sugar's carbonyl group with a free amino group of a biological macromolecule. This is followed by rearrangement to form a more stable Amadori product. Subsequent oxidation, dehydration, and condensation reactions lead to the irreversible formation of a diverse range of AGEs, such as Nε-(carboxymethyl)lysine (CML), pentosidine, and cross-links like glucosepane.

The accumulation of AGEs contributes to the pathology of various diseases by several mechanisms:

-

Cross-linking of proteins: AGEs can form cross-links between long-lived proteins, such as collagen in the extracellular matrix, leading to increased tissue stiffness, and compromised function.

-

Altered enzyme activity: The modification of proteins by AGEs can alter their structure and function, leading to impaired enzymatic activity.

-

Interaction with RAGE: AGEs can bind to the Receptor for Advanced Glycation End-products (RAGE), a multi-ligand receptor of the immunoglobulin superfamily. This interaction triggers a cascade of intracellular signaling events, leading to oxidative stress, inflammation, and cellular dysfunction.[1][2][3]

Aminoguanidine Bicarbonate: Chemical Properties and Mechanism of Action

Aminoguanidine bicarbonate (C₂H₈N₄O₃, Molar Mass: 136.11 g/mol ) is a white crystalline powder.[4][5] It is known to be less soluble in water compared to its hydrochloride counterpart.[3] This lower solubility may impact its bioavailability in experimental settings. Aminoguanidine bicarbonate is unstable when heated, gradually decomposing at temperatures above 50°C.[4]

The primary mechanism by which aminoguanidine inhibits AGE formation is through the trapping of reactive dicarbonyl intermediates, such as glyoxal, methylglyoxal, and 3-deoxyglucosone.[6][7][8] These dicarbonyl compounds are key precursors in the conversion of Amadori products to AGEs. Aminoguanidine, with its nucleophilic hydrazine group, reacts with these carbonyl groups to form stable, less reactive triazine derivatives, thereby preventing their subsequent reactions with proteins.[6]

Quantitative Data on Aminoguanidine's Inhibition of AGEs

The inhibitory efficacy of aminoguanidine has been quantified in numerous in vitro studies. The following tables summarize key findings, providing a comparative overview of its performance under different experimental conditions. It is important to note that most of the available data pertains to aminoguanidine hydrochloride due to its higher solubility and historical use in research.

Table 1: In Vitro Inhibition of AGEs by Aminoguanidine

| Protein | Glycating Agent | Aminoguanidine Concentration | % Inhibition | Reference |

| RNase A | Glucose | 1:5 to 1:50 (AG:Glucose molar ratio) | 67-85% | [2] |

| β2-microglobulin | Glucose (50-100 mM) | 1:8 to 1:1 (AG:Glucose molar ratio) | 26-53% (CML formation) | [9][10] |

| β2-microglobulin | Glucose (50-100 mM) | 1:8 to 1:1 (AG:Glucose molar ratio) | 30-70% (fluorescent AGEs) | [9][10] |

| Collagen | Fructose (200 mM) | 20 mM | Significant inhibition of fluorescence | [6] |

| Bovine Serum Albumin (BSA) | Glucose | 2.0 mg/mL | 73.61% | [3][11] |

| Bovine Serum Albumin (BSA) | Methylglyoxal | 0.1 mM | Significant inhibition | [11] |

Table 2: IC₅₀ Values for Aminoguanidine in AGE Inhibition Assays

| Protein | Glycating Agent | Assay Method | IC₅₀ Value | Reference |

| Bovine Serum Albumin (BSA) | Glucose | Fluorescence | 1 mM | [7][12] |

| Not Specified | Not Specified | AGE binding in rat kidney cortex | 0.28 µM | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy of aminoguanidine in inhibiting AGE formation.

In Vitro AGEs Inhibition Assay using Fluorescence Spectroscopy

This protocol is a common method to assess the overall inhibition of fluorescent AGEs.

Materials:

-

Bovine Serum Albumin (BSA)

-

Reducing sugar (e.g., glucose, fructose)

-

Aminoguanidine bicarbonate

-

Phosphate buffered saline (PBS), pH 7.4

-

Sodium azide (B81097)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Preparation of reaction mixtures:

-

Prepare a solution of BSA (e.g., 10 mg/mL) in PBS.

-

Prepare a solution of the reducing sugar (e.g., 0.5 M glucose or fructose) in PBS.

-

Prepare a stock solution of aminoguanidine bicarbonate in PBS. Note: Due to lower solubility, gentle heating or sonication may be required. It is often recommended to use the hydrochloride salt for better solubility.

-

In a 96-well plate, combine the BSA solution, reducing sugar solution, and various concentrations of the aminoguanidine bicarbonate solution.

-

Include a positive control (aminoguanidine at a known effective concentration) and a negative control (without any inhibitor).

-

Add sodium azide to a final concentration of 0.02% (w/v) to prevent microbial growth.

-

The final volume in each well should be consistent (e.g., 200 µL).

-

-

Incubation:

-

Seal the plate and incubate at 37°C for an extended period, typically 1 to 4 weeks.

-

-

Measurement of AGE Formation:

-

After incubation, measure the fluorescence intensity using a microplate reader. Common excitation and emission wavelengths for fluorescent AGEs are approximately 370 nm and 440 nm, respectively.[14]

-

-

Calculation of Inhibition:

-

The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Fluorescence of sample - Fluorescence of sample blank) / (Fluorescence of negative control - Fluorescence of control blank)] x 100

-

Quantification of Nε-(carboxymethyl)lysine (CML) by Competitive ELISA

This protocol provides a method for the specific quantification of CML, a major non-fluorescent AGE.

Materials:

-

Tissue or plasma samples

-

CML-BSA standard

-

Anti-CML primary antibody

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution (e.g., 2N H₂SO₄)

-

Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking buffer (e.g., PBS with 1% BSA)

-

96-well ELISA plates

Procedure:

-

Plate Coating:

-

Coat the wells of a 96-well plate with a CML-protein conjugate (e.g., CML-BSA) in coating buffer overnight at 4°C.

-

-

Washing and Blocking:

-

Wash the plate three times with wash buffer.

-

Block the remaining protein-binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.

-

-

Competitive Reaction:

-

Wash the plate again three times with wash buffer.

-

Add your samples (e.g., tissue homogenates or plasma) and CML standards to the wells.

-

Immediately add the anti-CML primary antibody to each well.

-

Incubate for 1-2 hours at room temperature to allow competition between the CML in the sample/standard and the CML coated on the plate for binding to the primary antibody.

-

-

Secondary Antibody Incubation:

-

Wash the plate three times with wash buffer.

-

Add the HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

-

-

Detection:

-

Wash the plate five times with wash buffer.

-

Add TMB substrate to each well and incubate in the dark until a color change is observed (typically 15-30 minutes).

-

-

Stopping the Reaction and Reading:

-

Add the stop solution to each well to stop the reaction.

-

Read the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance of the CML standards against their known concentrations.

-

Determine the concentration of CML in the samples by interpolating their absorbance values on the standard curve. The concentration of CML in the sample is inversely proportional to the absorbance.

-

In Vivo Animal Study Protocol

This protocol outlines a general procedure for evaluating the effect of aminoguanidine on AGE accumulation in a diabetic rat model.

Materials:

-

Male Sprague-Dawley or Wistar rats

-

Streptozotocin (STZ)

-

Citrate (B86180) buffer, pH 4.5

-

Aminoguanidine bicarbonate

-

Metabolic cages

-

Tissue homogenization equipment (e.g., bead beater, sonicator)

Procedure:

-

Induction of Diabetes:

-

Induce diabetes in rats with a single intraperitoneal injection of STZ (e.g., 50-65 mg/kg body weight) dissolved in cold citrate buffer. Control animals receive an injection of the citrate buffer alone.

-

Confirm diabetes by measuring blood glucose levels 48-72 hours after STZ injection. Rats with blood glucose levels >250 mg/dL are considered diabetic.

-

-

Treatment:

-

Divide the diabetic rats into two groups: one receiving aminoguanidine bicarbonate and one receiving the vehicle (e.g., drinking water).

-

Administer aminoguanidine bicarbonate in the drinking water at a specified concentration (e.g., 1 g/L) or by oral gavage.[15] Treatment duration can range from weeks to months.[12]

-

-

Sample Collection:

-

At the end of the study period, collect blood samples and euthanize the animals.

-

Perfuse the animals with saline to remove blood from the tissues.

-

Harvest organs of interest, such as the kidneys and retinas.

-

-

Tissue Preparation for AGE Analysis:

-

Homogenization: Homogenize the tissues in a suitable buffer (e.g., PBS with protease inhibitors) using a bead beater or sonicator on ice.[16][17][18][19]

-

Extraction: Centrifuge the homogenate to pellet cellular debris. The supernatant can be used for the analysis of soluble AGEs. For total AGEs, acid hydrolysis of the tissue pellet is required.

-

-

AGE Measurement:

-

Quantify AGEs in the plasma and tissue homogenates using fluorescence spectroscopy or CML ELISA as described in the previous sections.

-

Signaling Pathways

The interaction of AGEs with RAGE activates multiple intracellular signaling pathways that contribute to cellular dysfunction. Aminoguanidine's inhibitory action on AGE formation can mitigate the activation of these pathways.

Aminoguanidine Bicarbonate vs. Hydrochloride

While aminoguanidine bicarbonate is the focus of this guide, it is crucial to acknowledge that the vast majority of preclinical and clinical research has utilized aminoguanidine hydrochloride. The choice of salt can significantly impact the physicochemical properties of the compound.

-

Solubility: Aminoguanidine hydrochloride is significantly more soluble in water than aminoguanidine bicarbonate.[3] This has practical implications for preparing stock solutions for in vitro and in vivo studies.

-

Bioavailability: The higher solubility of the hydrochloride salt is generally associated with better bioavailability.[3] This is a critical consideration for in vivo studies, as it affects the concentration of the active compound that reaches the target tissues.

-

pH: The bicarbonate salt will result in a more alkaline solution compared to the hydrochloride salt. This could be a consideration in experimental design, although buffering systems in vitro and in vivo typically mitigate large pH shifts.

To date, there is a lack of direct comparative studies that have systematically evaluated the efficacy of aminoguanidine bicarbonate versus aminoguanidine hydrochloride in the inhibition of AGEs. Researchers should be aware of these differences and select the appropriate salt based on the specific requirements of their experimental design, with the understanding that data from studies using the hydrochloride salt may not be directly translatable to the bicarbonate form.

Conclusion

Aminoguanidine has been a valuable tool in understanding the role of AGEs in disease and has served as a benchmark for the development of new AGE inhibitors. Its mechanism of action, primarily through the trapping of reactive dicarbonyls, is well-established. This guide provides a comprehensive overview of the technical aspects of using aminoguanidine, with a specific mention of the bicarbonate salt, to study and inhibit AGE formation. The provided experimental protocols and data summaries are intended to assist researchers in designing and interpreting their own studies in this important field. While clinical development of aminoguanidine has faced challenges, it remains a cornerstone compound for research into the pathological consequences of advanced glycation. Future research should aim to directly compare the efficacy of different salt forms of aminoguanidine to better understand their relative therapeutic potential.

References

- 1. Frontiers | AGE-RAGE axis culminates into multiple pathogenic processes: a central road to neurodegeneration [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. A multicellular signal transduction network of AGE/RAGE signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AMINOGUANIDINE BICARBONATE - Ataman Kimya [atamanchemicals.com]

- 5. atamankimya.com [atamankimya.com]

- 6. researchgate.net [researchgate.net]

- 7. Reactions of Aminoguanidine with α-Dicarbonyl Compounds Studied by Electrospray Ionization Mass Spectrometry | Semantic Scholar [semanticscholar.org]

- 8. The reaction of some dicarbonyl sugars with aminoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Aminoguanidine inhibits advanced glycation end products formation on beta2-microglobulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. A Standardized Protocol for Extraction and Homogenization of Ocular Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. nextadvance.com [nextadvance.com]

- 17. A Standardized Protocol for Extraction and Homogenization of Ocular Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. escholarship.org [escholarship.org]

Aminoguanidine Bicarbonate: A Technical Guide to Its Role as a Nitric Oxide Synthase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminoguanidine (B1677879), a nucleophilic hydrazine (B178648) compound, has garnered significant attention in the scientific community for its role as a selective inhibitor of inducible nitric oxide synthase (iNOS).[1][2] Overproduction of nitric oxide (NO) by iNOS is implicated in the pathophysiology of numerous inflammatory and autoimmune diseases, making selective iNOS inhibitors like aminoguanidine valuable tools for research and potential therapeutic agents.[3] This technical guide provides an in-depth overview of aminoguanidine bicarbonate as a NOS inhibitor, focusing on its mechanism of action, isoform selectivity, and practical applications in experimental settings.

Mechanism of Action

Aminoguanidine is a mechanism-based inactivator of all three major isoforms of nitric oxide synthase (nNOS, eNOS, and iNOS).[4][5] This means that the enzyme metabolizes aminoguanidine into a reactive intermediate that then covalently modifies and inactivates the enzyme.[4] The inactivation process is time-dependent and requires the presence of essential cofactors for NOS activity, such as NADPH, Ca2+/calmodulin (for nNOS and eNOS), and tetrahydrobiopterin.[4] Studies have shown that during the inactivation of neuronal NOS (nNOS) by aminoguanidine, the prosthetic heme group is altered, contributing significantly to the loss of enzyme activity.[5]

Isoform Selectivity

A key feature of aminoguanidine is its preferential inhibition of the inducible isoform of NOS (iNOS) over the constitutive isoforms, neuronal NOS (nNOS) and endothelial NOS (eNOS).[3][6] This selectivity is crucial for therapeutic applications, as the constitutive isoforms are responsible for essential physiological functions, and their inhibition can lead to undesirable side effects. Aminoguanidine has been reported to be over 50-fold more effective at inhibiting the enzymatic activity of iNOS compared to eNOS or nNOS.[6] This selectivity allows for the targeted inhibition of pathological NO production in inflammatory conditions without significantly disrupting normal physiological NO signaling.

Quantitative Inhibition Data

The inhibitory potency of aminoguanidine against the different NOS isoforms has been characterized by various kinetic parameters, including the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). As a mechanism-based inactivator, the inactivation rate constant (k_inact) and the inhibitor concentration at half-maximal inactivation rate (K_I) are also critical parameters. The following tables summarize the reported quantitative data for aminoguanidine's inhibition of NOS isoforms.

| NOS Isoform | Parameter | Value | Enzyme Source | Experimental Conditions | Reference |

| iNOS | IC50 | 2.1 µM | Mouse iNOS | In vitro enzyme assay | [7] |

| iNOS | Ki | 16 µM | Murine macrophage iNOS | Pseudo-first-order kinetics | [4] |

| nNOS (cNOS) | Ki | 0.83 mM | GH3 pituitary cNOS | Inactivation of NADPH oxidase activity | [4] |

| eNOS | - | Inhibition in the millimolar range | Endothelial cNOS | Apparently nonsaturable mechanism | [4] |

| Compound | NOS Isoform | Parameter | Value | Experimental Conditions | Reference |

| 2-Ethylaminoguanidine | iNOS | Apparent KI | 120 µM | Measured at 100 µM arginine | [8] |

| 2-Ethylaminoguanidine | iNOS | k_inact max | 0.48 min⁻¹ | - | [8] |

| 2-Ethylaminoguanidine | iNOS (in RAW 264.7 cells) | Apparent KI | 55 µM | Measured at 100 µM extracellular arginine | [8] |

| 2-Ethylaminoguanidine | iNOS (in RAW 264.7 cells) | k_inact max | 0.09 min⁻¹ | - | [8] |

| Aminoguanidine | nNOS (cNOS) | k_inact | 0.25 min⁻¹ | Inactivation of NADPH oxidase activity | [4] |

| Aminoguanidine | iNOS | k_inact | 0.46 min⁻¹ | Inactivation of citrulline forming activity | [4] |

Signaling Pathways and Experimental Workflows

To visualize the role of aminoguanidine in a biological context and to outline the process of its characterization, the following diagrams are provided.

Experimental Protocols

Accurate determination of NOS inhibition requires robust and well-validated experimental protocols. The two most common methods for measuring NOS activity are the Griess assay, which measures nitrite (B80452) (a stable breakdown product of NO), and the citrulline assay, which measures the co-product of the NOS reaction.

Griess Assay for Nitrite Determination

This protocol is adapted for measuring nitrite in cell culture supernatants.[9][10]

Materials:

-

Griess Reagent:

-

Component A: 1% (w/v) sulfanilamide (B372717) in 5% phosphoric acid.

-

Component B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) in water.

-

(Note: Store both components protected from light at 4°C. Mix equal volumes of A and B immediately before use).

-

-

Sodium Nitrite (NaNO2) standard solution (100 µM).

-

Cell culture medium (the same as used for the experimental cells).

-

96-well microplate.

-

Microplate reader capable of measuring absorbance at 540 nm.

Procedure:

-

Standard Curve Preparation:

-

Prepare a series of nitrite standards by serially diluting the 100 µM NaNO2 stock solution in cell culture medium to final concentrations ranging from 0 to 100 µM.

-

Add 50 µL of each standard concentration to triplicate wells of the 96-well plate.

-

-

Sample Preparation:

-

Culture cells (e.g., RAW 264.7 macrophages) and treat with inflammatory stimuli (e.g., LPS) in the presence or absence of various concentrations of aminoguanidine for a specified time.

-

Collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

-

-

Griess Reaction:

-

Add 50 µL of the freshly prepared Griess reagent to each well containing standards and samples.

-

Incubate the plate for 10-15 minutes at room temperature, protected from light. A color change to pink/magenta will indicate the presence of nitrite.

-

-

Measurement:

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank (medium with Griess reagent) from all readings.

-

Plot the absorbance of the standards versus their concentrations to generate a standard curve.

-

Determine the nitrite concentration in the samples by interpolating their absorbance values from the standard curve.

-

Citrulline Assay for NOS Activity

This protocol is a more direct measure of NOS enzyme activity.[11]

Materials:

-

L-[³H]arginine or L-[¹⁴C]arginine.

-

Homogenization Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease and phosphatase inhibitors).

-

Reaction Buffer (containing cofactors such as NADPH, FAD, FMN, tetrahydrobiopterin, and Ca²⁺/calmodulin for constitutive isoforms).

-

Stop Buffer (e.g., 100 mM HEPES, pH 5.5, containing 10 mM EDTA).

-

Dowex AG 50W-X8 resin (Na⁺ form), equilibrated with the stop buffer.

-

Scintillation cocktail and scintillation counter.

Procedure:

-

Enzyme Preparation:

-

Prepare cell or tissue lysates by homogenization in homogenization buffer followed by centrifugation to obtain the cytosolic fraction (for iNOS and nNOS) or membrane fraction (for eNOS).

-

Determine the protein concentration of the lysate.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the cell/tissue lysate, reaction buffer, and L-[³H]arginine or L-[¹⁴C]arginine.

-

For inhibitor studies, pre-incubate the lysate with aminoguanidine for a specified time before adding the radiolabeled arginine.

-

-

Enzymatic Reaction:

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

-

-

Reaction Termination and Separation:

-

Stop the reaction by adding the stop buffer.

-

Apply the reaction mixture to a column containing the equilibrated Dowex resin. The resin will bind the unreacted positively charged L-[³H]arginine, while the neutral L-[³H]citrulline will flow through.

-

-

Measurement:

-

Collect the eluate containing L-[³H]citrulline.

-

Add scintillation cocktail to the eluate and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the amount of L-[³H]citrulline produced based on the specific activity of the L-[³H]arginine.

-

Express NOS activity as pmol of citrulline formed per minute per mg of protein.

-

Conclusion

Aminoguanidine bicarbonate serves as a valuable pharmacological tool for investigating the role of iNOS in various physiological and pathological processes. Its selectivity for iNOS over the constitutive isoforms makes it particularly useful for dissecting the specific contributions of inducible NO production in inflammatory and disease models. A thorough understanding of its mechanism of action and the use of appropriate experimental protocols are essential for the accurate interpretation of research findings. This guide provides a comprehensive resource for researchers and drug development professionals working with this important NOS inhibitor.

References

- 1. Aminoguanidine selectively inhibits inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aminoguanidine selectively inhibits inducible nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective inhibition of the inducible nitric oxide synthase by aminoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Aminoguanidine is an isoform-selective, mechanism-based inactivator of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aminoguanidine-mediated inactivation and alteration of neuronal nitric-oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Use of Aminoguanidine, a Selective iNOS Inhibitor, to Evaluate the Role of Nitric Oxide in the Development of Autoimmune Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of novel inhibitors of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inactivation of nitric oxide synthase by substituted aminoguanidines and aminoisothioureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

The History and Discovery of Aminoguanidine Bicarbonate in Research: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminoguanidine (B1677879), a small molecule with a rich and complex history in research, has been a subject of intense scientific scrutiny for its potential therapeutic applications. First prepared over a century ago, its journey through preclinical and clinical research has been marked by promising discoveries, particularly in the context of diabetic complications, followed by challenges that have ultimately shaped our understanding of its biological activities. This technical guide provides a comprehensive overview of the history, discovery, and scientific investigation of aminoguanidine, with a focus on its bicarbonate salt, which has been widely used in research. We will delve into its synthesis, multifaceted mechanism of action, key experimental findings, and the clinical trials that have defined its trajectory as a potential therapeutic agent.

Early History and Discovery

The origins of aminoguanidine research can be traced back to the late 19th and early 20th centuries with initial chemical synthesis and characterization. However, its biological significance and therapeutic potential were not extensively explored until the latter half of the 20th century. A pivotal moment in its history was the discovery of its ability to inhibit the formation of Advanced Glycation End-products (AGEs). This discovery propelled aminoguanidine to the forefront of research into diabetic complications, as AGEs were increasingly recognized as key pathological mediators in diabetes-related tissue damage. The bicarbonate salt of aminoguanidine became a commonly used form in research due to its stability and ease of handling.

Synthesis of Aminoguanidine Bicarbonate

Several methods for the synthesis of aminoguanidine bicarbonate have been developed and refined over the years. The two most prominent methods involve the reduction of nitroguanidine (B56551) and the reaction of calcium cyanamide (B42294) with hydrazine (B178648).

Synthesis via Reduction of Nitroguanidine

This method is a widely cited and reliable laboratory-scale synthesis.

Experimental Protocol:

-

Preparation of the Reaction Mixture: In a suitable reaction vessel equipped with a mechanical stirrer and a cooling bath, a paste is prepared by thoroughly mixing nitroguanidine and zinc dust with a small amount of water.

-

Reduction Step: A solution of glacial acetic acid in water is cooled to approximately 5°C in a separate vessel. The nitroguanidine-zinc paste is then slowly added to the acetic acid solution while maintaining the temperature between 5°C and 15°C with vigorous stirring. The addition is controlled to manage the exothermic reaction.

-

Completion of Reduction: After the addition is complete, the reaction mixture is stirred for an additional period, and the temperature is allowed to rise to around 40°C for a short time to ensure complete reduction.

-

Work-up: The reaction mixture is filtered to remove the zinc oxide and unreacted zinc. The filtrate, containing aminoguanidine acetate, is then treated with a solution of ammonium (B1175870) chloride.

-

Precipitation of Aminoguanidine Bicarbonate: Sodium bicarbonate is added to the filtrate. Aminoguanidine bicarbonate, being sparingly soluble, precipitates out of the solution.

-

Isolation and Purification: The precipitate is collected by filtration, washed with cold water and ethanol, and then dried to yield aminoguanidine bicarbonate as a white crystalline solid.

Experimental Workflow for Synthesis via Nitroguanidine Reduction

Caption: Workflow for the synthesis of aminoguanidine bicarbonate via the reduction of nitroguanidine.

Synthesis via Calcium Cyanamide and Hydrazine

This method provides an alternative route to aminoguanidine, often favored for larger-scale production.

Experimental Protocol:

-

Reaction Setup: An acidic aqueous solution of hydrazine hydrate (B1144303) is prepared in a reaction vessel.

-

Addition of Calcium Cyanamide: Powdered calcium cyanamide is slowly added to the hydrazine solution while maintaining the acidic pH through the addition of a suitable acid, such as sulfuric acid. The temperature is typically kept low during the initial addition.

-

Reaction: The temperature of the reaction mixture is then raised to 75-95°C and maintained for 1-4 hours to facilitate the reaction between hydrazine and the cyanamide derived from calcium cyanamide.

-

Filtration: The reaction mixture is filtered to remove insoluble inorganic salts.

-

Precipitation: An alkali metal bicarbonate, such as sodium bicarbonate, is added to the filtrate, causing the precipitation of aminoguanidine bicarbonate.

-

Isolation: The precipitated aminoguanidine bicarbonate is collected by filtration, washed, and dried.

Mechanism of Action

Aminoguanidine exhibits a multifaceted mechanism of action, targeting several key enzymes and pathological pathways. Its primary investigated activities include the inhibition of Advanced Glycation End-product (AGE) formation, and the inhibition of two key enzymes: nitric oxide synthase (NOS) and diamine oxidase (DAO).

Inhibition of Advanced Glycation End-product (AGE) Formation

The formation of AGEs is a non-enzymatic process involving the reaction of reducing sugars with proteins, lipids, and nucleic acids. This process is accelerated in hyperglycemic conditions and contributes to the long-term complications of diabetes. Aminoguanidine acts as a potent inhibitor of AGE formation by trapping reactive carbonyl species that are intermediates in the glycation pathway.

Signaling Pathway of AGE Formation and Inhibition by Aminoguanidine

Caption: Aminoguanidine inhibits AGE formation by trapping reactive dicarbonyl intermediates.

Experimental Protocol for Measuring AGE Inhibition:

-

Incubation: A solution of a model protein (e.g., bovine serum albumin, BSA) is incubated with a reducing sugar (e.g., glucose or fructose) in a phosphate (B84403) buffer at 37°C for several weeks.

-

Treatment Groups: Parallel incubations are set up with the addition of varying concentrations of aminoguanidine. A control group without aminoguanidine is also included.

-

Measurement of AGEs: The formation of AGEs is quantified by measuring the characteristic fluorescence of these products (excitation ~370 nm, emission ~440 nm).

-

Data Analysis: The percentage inhibition of AGE formation by aminoguanidine is calculated by comparing the fluorescence in the treated groups to the control group.

Inhibition of Nitric Oxide Synthase (NOS)

Aminoguanidine is a well-characterized inhibitor of nitric oxide synthase, with a notable selectivity for the inducible isoform (iNOS or NOS-II) over the constitutive isoforms (nNOS or NOS-I, and eNOS or NOS-III)[1][2][3]. Overproduction of nitric oxide by iNOS is implicated in various inflammatory and pathological conditions.

Mechanism of iNOS Inhibition by Aminoguanidine

Caption: Aminoguanidine acts as a mechanism-based inactivator of inducible nitric oxide synthase.

Experimental Protocol for iNOS Inhibition Assay:

-

Enzyme Source: Inducible NOS can be obtained from stimulated macrophage cell lysates or as a purified recombinant enzyme.

-

Reaction Mixture: The assay is typically performed in a buffer containing L-arginine (the substrate for NOS), NADPH, and necessary cofactors (e.g., tetrahydrobiopterin, FAD, FMN).

-

Inhibition Study: Varying concentrations of aminoguanidine are pre-incubated with the enzyme before the addition of the substrate to assess its inhibitory effect.

-

Measurement of NO Production: Nitric oxide production is measured indirectly by quantifying the accumulation of its stable end-products, nitrite (B80452) and nitrate, using the Griess reagent.

-

Data Analysis: The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined from the dose-response curve.

Inhibition of Diamine Oxidase (DAO)

Aminoguanidine is also a potent inhibitor of diamine oxidase (DAO), an enzyme responsible for the degradation of histamine (B1213489) and other biogenic amines. This inhibition can lead to increased levels of histamine in tissues.

Quantitative Data

Enzyme Inhibition

| Enzyme | Inhibitor | IC50 / Ki | Species/Source | Reference |

| Inducible Nitric Oxide Synthase (iNOS) | Aminoguanidine | Ki = 16 µM | Murine Macrophage | [2] |

| Semicarbazide-sensitive amine oxidase (SSAO) | Aminoguanidine | IC50 = 1 x 10⁻⁵ M | Rat Aorta | |

| Semicarbazide-sensitive amine oxidase (SSAO) | Aminoguanidine | IC50 = 2 x 10⁻⁵ M | Human Umbilical Arteries |

Pharmacokinetics of Aminoguanidine

| Parameter | Healthy Volunteers | Patients with End-Stage Renal Disease (Interdialytic) | Patients with End-Stage Renal Disease (During Hemodialysis) | Reference |

| Dose | 300 mg (oral) | 300 mg (oral) | 300 mg (oral) | [4] |

| Cmax | 4.5 µg/mL | 4.5 µg/mL | - | [4] |

| Tmax | 1.5 hours | 1.5 hours | - | [4] |

| Half-life (t½) | ~2-4 hours | 37.9 hours | 3.9 hours | [4][5] |

| Renal Clearance | - | 2.1 mL/min | - | [4] |

| Hemodialysis Clearance | - | - | 203.6 mL/min | [4] |

Preclinical Toxicity

| Test | Species | Route | LD50 | Reference |

| Acute Oral Toxicity | Rat | Oral | > 5,000 mg/kg | [6][7] |

| Acute Intraperitoneal Toxicity | Rat | Intraperitoneal | 1,160 mg/kg | [6] |

Clinical Trials and Development

The promising preclinical data, particularly regarding the inhibition of AGEs, led to the clinical development of aminoguanidine under the name Pimagedine for the treatment of diabetic nephropathy.

The ACTION II Trial

The "Aminoguanidine Clinical Trial in Overt Type 2 Diabetic Nephropathy" (ACTION II) was a major multicenter, randomized, double-blind, placebo-controlled study designed to evaluate the efficacy and safety of pimagedine in patients with type 2 diabetes and overt nephropathy[2].

-

Objective: The primary endpoint was the time to doubling of serum creatinine (B1669602) concentration. Secondary endpoints included effects on all-cause mortality, end-stage renal disease, and cardiovascular events.

-

Design: 599 patients were randomized to receive either placebo or one of two doses of pimagedine.

-

Baseline Characteristics: The enrolled patients had established diabetic nephropathy, with a mean serum creatinine of 1.6 mg/dL and proteinuria of 4.1 g/day [2].

Logical Flow of the ACTION II Clinical Trial

Caption: Logical flow of the ACTION II clinical trial for pimagedine in diabetic nephropathy.

The ACTION II trial was terminated prematurely in March 1998. This decision was based on a combination of safety concerns and an interim analysis suggesting a lack of significant efficacy[8].

Conclusion and Future Perspectives

The story of aminoguanidine bicarbonate is a compelling example of the challenges and complexities of drug development. While its initial promise as a groundbreaking treatment for diabetic complications was not fully realized in large-scale clinical trials, the extensive research conducted on this molecule has profoundly advanced our understanding of the pathological roles of advanced glycation end-products and nitric oxide in disease. The detailed mechanistic studies and the wealth of preclinical data generated continue to be a valuable resource for researchers in the fields of diabetes, inflammation, and drug discovery. Although aminoguanidine itself may not have reached the clinic for these indications, the knowledge gained from its investigation has paved the way for the development of new generations of AGE inhibitors and selective iNOS inhibitors, offering hope for more effective therapies in the future. The journey of aminoguanidine underscores the iterative nature of scientific progress, where even compounds that do not achieve regulatory approval can leave a lasting and impactful legacy on our understanding of human disease.

References

- 1. Effects of aminoguanidine in preventing experimental diabetic nephropathy are related to the duration of treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design and baseline characteristics for the aminoguanidine Clinical Trial in Overt Type 2 Diabetic Nephropathy (ACTION II) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of diabetes and aminoguanidine therapy on renal advanced glycation end-product binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preclinical Toxicology of Vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacokinetics of aminoguanidine administration and effects on the diabetes frequency in nonobese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Use of aminoguanidine (Pimagedine) to prevent the formation of advanced glycation endproducts - PubMed [pubmed.ncbi.nlm.nih.gov]

Aminoguanidine Bicarbonate: A Comprehensive Technical Guide to its Biological Activities and Pharmacological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminoguanidine (B1677879), often used in its stable bicarbonate salt form, is a small molecule with a rich and complex pharmacological profile. Initially investigated for its antihypertensive properties, its multifaceted biological activities have since become a focal point of research in various therapeutic areas. This technical guide provides an in-depth overview of the core biological activities of aminoguanidine bicarbonate, focusing on its roles as an inhibitor of Advanced Glycation End-product (AGE) formation, a potent inhibitor of diamine oxidase (DAO), and a selective inhibitor of inducible nitric oxide synthase (iNOS). We will explore the pharmacological potential stemming from these activities, present available quantitative data, detail relevant experimental protocols, and visualize the key signaling pathways and experimental workflows.

Core Biological Activities

Aminoguanidine bicarbonate's pharmacological effects are primarily attributed to its ability to interact with and inhibit specific enzymes and reactive molecules. The three main pillars of its biological activity are:

-

Inhibition of Advanced Glycation End-product (AGE) Formation: Aminoguanidine is a well-established inhibitor of AGE formation.[1][2] AGEs are a heterogeneous group of molecules formed through non-enzymatic reactions between reducing sugars and proteins, lipids, or nucleic acids.[3][4] The accumulation of AGEs is implicated in the pathogenesis of diabetic complications, atherosclerosis, and neurodegenerative diseases.[1][3] Aminoguanidine is thought to trap reactive carbonyl species (RCS), such as methylglyoxal, which are precursors to AGEs, thereby preventing their formation.[1]

-

Inhibition of Diamine Oxidase (DAO): Aminoguanidine is a potent inhibitor of diamine oxidase (DAO), a key enzyme responsible for the degradation of extracellular histamine (B1213489).[5][6] By inhibiting DAO, aminoguanidine can increase histamine levels in the body.[5] This activity has implications for conditions related to histamine intolerance and inflammatory responses.[5] The inhibition mechanism involves aminoguanidine binding to the copper-containing active site of the DAO enzyme.[5]

-

Selective Inhibition of Inducible Nitric Oxide Synthase (iNOS): Aminoguanidine exhibits selective inhibition of the inducible isoform of nitric oxide synthase (iNOS) over the constitutive isoforms (eNOS and nNOS).[3] iNOS is typically expressed in response to inflammatory stimuli, such as cytokines and lipopolysaccharide (LPS), and produces large amounts of nitric oxide (NO) that can contribute to tissue damage in inflammatory and autoimmune conditions.[7][8] The selectivity of aminoguanidine for iNOS makes it a valuable tool for studying the role of this enzyme in various pathologies.[3]

Pharmacological Potential

The diverse biological activities of aminoguanidine bicarbonate translate into a broad range of potential therapeutic applications:

-

Diabetic Complications: Due to its potent anti-glycation properties, aminoguanidine has been extensively studied for the prevention and treatment of diabetic complications such as nephropathy (kidney damage), retinopathy (eye damage), and neuropathy (nerve damage).[1][9] Clinical trials, such as the Aminoguanidine Clinical Trial in Overt Type 2 Diabetic Nephropathy (ACTION II), have investigated its efficacy in slowing the progression of diabetic kidney disease, with the primary endpoint being the time to doubling of serum creatinine (B1669602) concentration.[10]

-

Inflammatory and Autoimmune Diseases: By selectively inhibiting iNOS, aminoguanidine can mitigate the detrimental effects of excessive NO production in inflammatory and autoimmune conditions.[7] This has led to its investigation in models of sepsis, arthritis, and inflammatory bowel disease.

-

Neurodegenerative Diseases: The accumulation of AGEs and chronic inflammation are implicated in the pathogenesis of neurodegenerative diseases like Alzheimer's disease. Aminoguanidine's dual action as an AGE inhibitor and a selective iNOS inhibitor suggests its potential as a neuroprotective agent.

-

Cardiovascular Diseases: Aminoguanidine's ability to inhibit AGE formation and reduce oxidative stress may offer cardiovascular benefits by preventing the stiffening of arteries and reducing the formation of atherosclerotic plaques.[2]

Quantitative Data

The following tables summarize the available quantitative data on the inhibitory activities and pharmacokinetic properties of aminoguanidine.

Table 1: Inhibitory Potency of Aminoguanidine

| Target | Parameter | Value | Species/System | Reference(s) |

| Inducible Nitric Oxide Synthase (iNOS) | IC50 | 2.1 µM | Mouse Macrophages | [11] |

| Advanced Glycation End-products (AGEs) | IC50 | 1 mM (hydrochloride salt) | in vitro (BSA-glucose) | [12] |

| Semicarbazide-Sensitive Amine Oxidase (SSAO) | IC50 | 1 x 10⁻⁵ mol/L | Rat Aorta | [13] |

| Semicarbazide-Sensitive Amine Oxidase (SSAO) | IC50 | 2 x 10⁻⁵ mol/L | Human Umbilical Arteries | [13] |

Table 2: Kinetic Parameters of Diamine Oxidase (DAO) Inhibition by Aminoguanidine

| Parameter | Value | Unit | Conditions | Reference(s) |

| k+1 | (2.5 ± 0.3) x 10⁴ | M⁻¹s⁻¹ | pH 7.4, 30°C | [14][15] |

| k-1 | (1.3 ± 0.5) x 10⁻³ | s⁻¹ | pH 7.4, 30°C | [14][15] |

| k+2 | (2.2 ± 0.5) x 10⁻³ | s⁻¹ | pH 7.4, 30°C | [14][15] |

| k-2 | (3.0 ± 0.7) x 10⁻⁵ | s⁻¹ | pH 7.4, 30°C | [14][15] |

These kinetic parameters describe a two-step inhibition model where E is the enzyme, I is the inhibitor (aminoguanidine), and EI and E'I are two different enzyme-inhibitor complexes.

Table 3: Pharmacokinetic Parameters of Aminoguanidine in End-Stage Renal Disease Patients

| Parameter | Value | Unit | Condition | Reference(s) |

| Cmax | 4.5 | µg/mL | Interdialytic period | [14] |

| Tmax | 1.5 | hours | Interdialytic period | [14] |

| Terminal elimination half-life | 37.9 | hours | Interdialytic period | [14] |

| Half-life during hemodialysis | 3.9 | hours | Intradialytic period | [14] |

| Renal clearance | 2.1 | mL/min | Interdialytic period | [14] |

| Hemodialysis clearance | 203.6 | mL/min | Intradialytic period | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of aminoguanidine's biological activities.

In Vitro Inhibition of Advanced Glycation End-product (AGE) Formation Assay

This protocol is based on the widely used BSA-glucose model with fluorescence detection.

Objective: To determine the inhibitory effect of aminoguanidine on the formation of fluorescent AGEs in vitro.

Materials:

-

Bovine Serum Albumin (BSA)

-

D-Glucose

-

Aminoguanidine bicarbonate

-

Phosphate (B84403) Buffered Saline (PBS), pH 7.4

-

Sodium azide (B81097) (NaN₃)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a 10 mg/mL solution of BSA in PBS.

-

Prepare a 0.5 M solution of D-glucose in PBS.

-

Prepare a stock solution of aminoguanidine bicarbonate in PBS and create serial dilutions to obtain the desired test concentrations.

-

Prepare a 0.02% sodium azide solution in PBS to prevent microbial growth.

-

-

Assay Setup:

-

In a 96-well black microplate, set up the following reaction mixtures (final volume of 200 µL per well):

-

Blank: 100 µL PBS

-

Control (BSA + Glucose): 50 µL BSA solution + 50 µL glucose solution + 100 µL PBS containing 0.02% NaN₃.

-

Test (BSA + Glucose + Aminoguanidine): 50 µL BSA solution + 50 µL glucose solution + 100 µL of aminoguanidine solution at various concentrations in PBS containing 0.02% NaN₃.

-

-

-

Incubation:

-

Seal the plate to prevent evaporation and incubate at 37°C for 7 days.

-

-

Fluorescence Measurement:

-

After incubation, measure the fluorescence intensity of each well using a fluorescence microplate reader with an excitation wavelength of 370 nm and an emission wavelength of 440 nm.

-

-

Data Analysis:

-

Subtract the fluorescence of the blank from all readings.

-

Calculate the percentage of AGE inhibition using the following formula: % Inhibition = [1 - (Fluorescence of Test / Fluorescence of Control)] x 100

-

Diamine Oxidase (DAO) Activity Assay

This protocol describes a spectrophotometric method for measuring DAO activity.

Objective: To determine the inhibitory effect of aminoguanidine on DAO activity.

Materials:

-

DAO enzyme source (e.g., porcine kidney extract or recombinant human DAO)

-

Putrescine dihydrochloride (B599025) (substrate)

-

o-Aminobenzaldehyde (chromogen)

-

Aminoguanidine bicarbonate

-

Phosphate buffer, pH 7.4

-

Spectrophotometer

Procedure:

-

Preparation of Reagents:

-

Prepare a suitable dilution of the DAO enzyme in phosphate buffer.

-

Prepare a stock solution of putrescine dihydrochloride in phosphate buffer.

-

Prepare a stock solution of o-aminobenzaldehyde in a suitable solvent (e.g., ethanol).

-

Prepare a stock solution of aminoguanidine bicarbonate in phosphate buffer and create serial dilutions.

-

-

Assay Setup:

-

In a cuvette, prepare the reaction mixture containing phosphate buffer, o-aminobenzaldehyde, and the desired concentration of aminoguanidine.

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the DAO enzyme solution to the cuvette.

-

Immediately start monitoring the increase in absorbance at 430 nm for a set period (e.g., 5-10 minutes) using a spectrophotometer with temperature control. The color development is due to the formation of a quinazolinium chromophore from the reaction of the enzymatic product with o-aminobenzaldehyde.

-

-

Data Analysis:

-

Determine the initial velocity of the reaction from the linear portion of the absorbance versus time plot.

-

To determine the inhibitory kinetics (e.g., Ki), perform the assay with varying concentrations of both the substrate (putrescine) and the inhibitor (aminoguanidine) and analyze the data using appropriate kinetic models (e.g., Michaelis-Menten, Lineweaver-Burk).

-

Inducible Nitric Oxide Synthase (iNOS) Inhibition Assay

This protocol utilizes the Griess reagent to measure nitrite (B80452), a stable end-product of NO metabolism.

Objective: To determine the inhibitory effect of aminoguanidine on iNOS activity.

Materials:

-

iNOS enzyme source (e.g., lysate from cytokine-stimulated macrophages)

-

L-Arginine (substrate)

-

NADPH

-

Tetrahydrobiopterin (BH₄)

-

Calmodulin

-

Aminoguanidine bicarbonate

-

Griess Reagent (Solution A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

96-well microplates

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a reaction buffer containing appropriate concentrations of NADPH, BH₄, and calmodulin.

-

Prepare a stock solution of L-arginine.

-

Prepare a stock solution of aminoguanidine bicarbonate and create serial dilutions.

-

-

Assay Setup:

-

In a 96-well plate, add the iNOS enzyme source, reaction buffer, and varying concentrations of aminoguanidine.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

-

Reaction Initiation:

-

Initiate the reaction by adding L-arginine to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 1-2 hours).

-

-

Nitrite Measurement:

-

After incubation, add 50 µL of Griess Reagent A to each well, followed by 50 µL of Griess Reagent B.

-

Incubate at room temperature for 10 minutes to allow for color development.

-

-

Absorbance Measurement:

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of sodium nitrite.

-

Calculate the concentration of nitrite produced in each sample from the standard curve.

-

Determine the percentage of iNOS inhibition for each concentration of aminoguanidine and calculate the IC50 value.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by aminoguanidine and a typical experimental workflow.

Conclusion

Aminoguanidine bicarbonate is a pharmacologically active molecule with well-defined inhibitory effects on AGE formation, diamine oxidase, and inducible nitric oxide synthase. These activities underpin its therapeutic potential in a variety of diseases, most notably diabetic complications. While clinical development has faced challenges, aminoguanidine remains an invaluable tool for researchers and scientists investigating the roles of glycation, histamine metabolism, and nitric oxide signaling in health and disease. Further research may yet uncover new therapeutic avenues for this multifaceted compound and its derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. Histamine can be Formed and Degraded in the Human and Mouse Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AGE-RAGE Signaling Pathway in Diabetic Complications - Creative Biolabs [creativebiolabs.net]

- 4. cusabio.com [cusabio.com]

- 5. seebeyondshop.com [seebeyondshop.com]

- 6. Aminoguanidine blocks intestinal diamine oxidase (DAO) activity and enhances the intestinal adaptive response to resection in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Lipopolysaccharide-induced inflammation increases nitric oxide production in taste buds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The structure and inhibition of human diamine oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design and baseline characteristics for the aminoguanidine Clinical Trial in Overt Type 2 Diabetic Nephropathy (ACTION II) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Receptor for AGEs (RAGE) as mediator of NF-kB pathway activation in neuroinflammation and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Selective upregulation of inducible nitric oxide synthase (iNOS) by lipopolysaccharide (LPS) and cytokines in microglia: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Kinetic Studies on the Inhibition Mechanism of Diamine Oxidase from Porcine Kidney by Aminoguanidine [jstage.jst.go.jp]

- 15. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Molecular Structure of Aminoguanidine Bicarbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and relevant experimental methodologies for aminoguanidine (B1677879) bicarbonate. The information is curated for professionals in research and drug development who are interested in the therapeutic potential and chemical characteristics of this compound.